molecular formula C6H9NOS B8400416 5,6-Dihydro-2H-thiopyran-3-carboxamide

5,6-Dihydro-2H-thiopyran-3-carboxamide

Cat. No. B8400416
M. Wt: 143.21 g/mol
InChI Key: QFLOWICRYXBTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-2H-thiopyran-3-carboxamide is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydro-2H-thiopyran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-2H-thiopyran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6-Dihydro-2H-thiopyran-3-carboxamide

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

3,6-dihydro-2H-thiopyran-5-carboxamide

InChI

InChI=1S/C6H9NOS/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H2,7,8)

InChI Key

QFLOWICRYXBTBX-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(=C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6-dihydro-2H-thiopyran-3-carboxylic acid (0.84 g, 5.8 mmol) in DMF (29 mL) was added DIPEA (3.4 g, 26 mmol), followed by TBTU (4.1 g, 13 mmol). The resulting mixture was stirred at ambient temperature for 30 minutes, then HMDS (2.1 g, 13 mmol) was added. The mixture was stirred at ambient temperature for 16 hours. The reaction mixture was acidified with 1N aqueous HCl, and extracted with EtOAc (3×). The combined organic extracts were again washed with 1N aqueous HCl, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude residue was purified by MPLC on silica gel (using a gradient elution of 0-5% MeOH/DCM). Desired fractions were identified, combined and concentrated in vacuo to afford the title compound. 1H NMR (500 MHz, CDCl3): δ 6.68-6.69 (m, 1H); 3.38 (q, J=2.2 Hz, 2H); 2.70 (t, J=5.8 Hz, 2H); 2.50-2.51 (m, 2H).
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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